3-Phenyl-2-propyn-1-ol
Overview
Description
3-Phenyl-2-propyn-1-ol is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and its role in chemical reactions. It serves as a precursor for the synthesis of various organic compounds and has been explored for its utility in corrosion inhibition, as well as its interactions with biological systems.
Synthesis Analysis
The synthesis of derivatives of 3-Phenyl-2-propyn-1-ol has been reported using different methodologies. For instance, solid-phase synthesis methods have been employed to create phenylacetylene oligomers, which are attached to a polymer support and subsequently coupled with aryl iodide monomers or oligomers using a palladium(0) catalyst . Another study describes the direct preparation of 3-iodochromenes from 3-phenyl-2-propyn-1-ols using diaryliodonium salts, followed by treatment with N-iodosuccinimide and BF3·OEt2 under transition-metal-free conditions . Additionally, the synthesis of (Z)-1-(triarylstannyl)-3-phenyl-1-buten-3-ols from 3-phenyl-1-butyn-3-ol has been achieved, leading to various arylhalostannyl derivatives .
Molecular Structure Analysis
The molecular structure and spectral properties of compounds related to 3-Phenyl-2-propyn-1-ol have been elucidated using techniques such as density functional theory (DFT), Fourier transform infrared spectroscopy (FTIR), and Fourier transform Raman spectroscopy. These studies provide insights into the optimized structural parameters, electron localization function, and localized orbital locators . Crystal structures of certain derivatives have also been determined by single-crystal X-ray diffraction analysis, revealing the geometry around the central atoms and the presence of intramolecular interactions .
Chemical Reactions Analysis
3-Phenyl-2-propyn-1-ol undergoes various chemical reactions, including cyclization processes that form different intermediates depending on the reaction conditions . It can also participate in corrosion inhibition processes on steel surfaces, where it can undergo hydration to form β-hydroxypropiophenone and further react to yield phenyl vinyl ketone, which can oligomerize to form a protective film .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Phenyl-2-propyn-1-ol and its derivatives have been studied extensively. The compound's reactivity has been explored in the context of corrosion inhibition, where it forms a protective film on steel surfaces . Its derivatives exhibit various chromic effects, including mechano-, thermo-, and chronochromism, as well as aggregation-induced emission and solvatochromic effects . Quantum computational analysis has been used to investigate the molecular electrostatic potential, providing information on reactive sites, and non-linear optical features have been demonstrated from the first-order hyperpolarizability . The compound's activity against phytopathogenic fungi has also been evaluated, with some derivatives showing effectiveness in both direct and systemic protectant tests .
Scientific Research Applications
Enzymatic Kinetic Resolution
3-Phenyl-2-propyn-1-ol is used in the kinetic resolution process, particularly in the trans-esterification reactions. It is an important chiral synthon. The use of enzymes, such as lipases, has been studied for its kinetic resolution, demonstrating potential in green chemistry applications (Devendran & Yadav, 2014).
Corrosion Inhibition
This compound effectively inhibits the corrosion of steel in hydrochloric acid, particularly in oilfield tubing. It can form various products like β-hydroxypropiophenone (HPP) and phenyl vinyl ketone (PVK) on the steel surface, providing corrosion protection (Growcock & Lopp, 1988).
Preparation of Chemical Compounds
3-Phenyl-2-propyn-1-ol is utilized in the synthesis of various chemical compounds. For instance, it's used in the preparation of 3-iodochromenes, fluorescent dihydrofuran derivatives, and other organic compounds, highlighting its role in organic synthesis and pharmaceuticals (Sasaki et al., 2016), (Funayama et al., 2005).
Polymerization Catalyst
It is used in the polymerization of α-Hydroxyacetylenes with transition metal catalysts, contributing to advancements in the field of polymer chemistry (Gal et al., 1994).
Hydration and Catalysis
This compound undergoes catalytic hydration-decarbonylation-dehydration reactions, producing various products like styrene and carbon monoxide. It highlights its significance in catalysis and synthetic chemistry (d’Alessandro et al., 2004).
Antifungal Activity
3-Phenyl-2-propyn-1-ol derivatives have been synthesized and tested for antifungal activity, indicating its potential in agricultural applications (Arnoldi et al., 1982).
Molecular Studies
Studies on the self-assembly phenomena in aromatic alcohols, including 3-Phenyl-2-propyn-1-ol, shed light on the influence of molecular structure on self-assembly, crucial for understanding molecular interactions (Nowok et al., 2021).
Gold-Catalyzed Reactions
Investigations into the gold(I)-catalyzed Meyer-Schuster rearrangement of 1-phenyl-2-propyn-1-ol offer insights into reaction mechanisms and catalysis (Sorbelli et al., 2021).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
3-phenylprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITUNGCLDSFVDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074543 | |
Record name | 3-Phenyl-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-propyn-1-ol | |
CAS RN |
1504-58-1 | |
Record name | 3-Phenyl-2-propyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1504-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propyn-1-ol, 3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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